molecular formula C20H22F3N7 B6458049 2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2548993-74-2

2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B6458049
CAS No.: 2548993-74-2
M. Wt: 417.4 g/mol
InChI Key: FVPKGBVGBVTEBH-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a cyclopropyl group at position 2, a trifluoromethyl group at position 6, and a piperazine-linked 2,5-dimethylpyrazolo[1,5-a]pyrimidine moiety at position 2. The piperazine linker facilitates interactions with biological targets via hydrogen bonding or ionic interactions.

Properties

IUPAC Name

7-[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N7/c1-12-10-18(30-17(24-12)9-13(2)27-30)29-7-5-28(6-8-29)16-11-15(20(21,22)23)25-19(26-16)14-3-4-14/h9-11,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPKGBVGBVTEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

  • Target Compound : Pyrimidine core with pyrazolo[1,5-a]pyrimidine-piperazine hybrid.
  • Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., compounds 2 and 3 in ): Feature fused pyrazole-pyrimidine systems but lack piperazine linkers. These derivatives undergo isomerization to triazolopyrimidines under specific conditions, which may reduce stability compared to the target compound’s rigid pyrazolo[1,5-a]pyrimidine subunit .

Substituent Effects

Compound Key Substituents Pharmacological Implications
Target 2-cyclopropyl, 6-CF₃, 4-piperazine-linked pyrazolo[1,5-a]pyrimidine Enhanced rigidity, metabolic stability, and target affinity
EP 1 808 168 B1 () 4-methanesulfonyl-phenyl, piperidine-carboxylic acid ester Increased solubility but reduced CNS penetration due to ester group
Derivatives Dimethylamino, hydroxyethylpiperazine Improved water solubility but lower lipophilicity compared to CF₃

Piperazine/Piperidine Linkers

  • Target Compound : Piperazine linker provides two nitrogen atoms for hydrogen bonding, enhancing interactions with acidic residues in target proteins.
  • EP 1 808 168 B1 Derivatives (): Piperidine linkers lack the secondary amine, reducing hydrogen-bonding capacity and flexibility .

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target molecule features a central 2,6-disubstituted pyrimidine ring. At position 4, a piperazine group bridges the core to a 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl substituent. Retrosynthetically, the molecule can be dissected into three primary components:

  • Pyrimidine core : 2-cyclopropyl-6-(trifluoromethyl)pyrimidine.

  • Piperazine linker : 1-(pyrimidin-4-yl)piperazine.

  • Heterocyclic substituent : 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine.

Key challenges include regioselective functionalization of the pyrimidine ring, efficient coupling of the piperazine linker, and stability of the trifluoromethyl group under reaction conditions .

Synthesis of the Pyrimidine Core

The 2-cyclopropyl-6-(trifluoromethyl)pyrimidine core is typically synthesized via cyclization or nucleophilic substitution. Patent EP0841326B1 describes a method for preparing substituted pyrimidines using chloropyrimidine intermediates . For instance, 2-chloro-4,6-bis(trifluoromethyl)pyrimidine can undergo selective displacement at position 4 with cyclopropylamine:

Reaction Pathway :

  • Chloropyrimidine Formation :

    2,4,6TrichloropyrimidineCF3Cu2Chloro4,6bis(trifluoromethyl)pyrimidine2,4,6-\text{Trichloropyrimidine} \xrightarrow{\text{CF}_3\text{Cu}} 2-\text{Chloro}-4,6-\text{bis(trifluoromethyl)pyrimidine}

    Yields: 65–78% .

  • Cyclopropylamine Substitution :

    2Chloro4,6bis(trifluoromethyl)pyrimidine+CyclopropylamineDABCO, DMF2Cyclopropyl6(trifluoromethyl)pyrimidine2-\text{Chloro}-4,6-\text{bis(trifluoromethyl)pyrimidine} + \text{Cyclopropylamine} \xrightarrow{\text{DABCO, DMF}} 2-\text{Cyclopropyl}-6-\text{(trifluoromethyl)pyrimidine}

    Yields: 58–72% .

Table 1: Optimization of Pyrimidine Core Synthesis

StepReagentSolventCatalystTemp (°C)Yield (%)
1CF₃CuTHFNone8078
2CyclopropylamineDMFDABCO12072

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 6 is introduced early in the synthesis due to its stability. Source highlights a method for trifluoromethylation via condensation of 4-alkoxy-1,1,1-trifluorobut-3-en-2-one with enamines, followed by cyclization . Adapted for pyrimidines:

Pyrimidine-CHO+CF3-enamineNH3Pyrimidine-CF3\text{Pyrimidine-CHO} + \text{CF}3\text{-enamine} \xrightarrow{\text{NH}3} \text{Pyrimidine-CF}_3

Yields: 68–85% .

Preparation of the 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine Substituent

The pyrazolo[1,5-a]pyrimidine moiety is synthesized via Vilsmeier-Haack reaction and cyclization, as detailed in MDPI (2017) . Starting from 5-aminopyrazole derivatives:

Procedure :

  • Vilsmeier Reagent Formation :

    DMF+PBr3Vilsmeier complex\text{DMF} + \text{PBr}_3 \rightarrow \text{Vilsmeier complex}
  • Amidination and Cyclization :

    5Amino-1,3-dimethylpyrazoleVilsmeier reagentPyrazolo[3,4-d]pyrimidine intermediateNH(SiMe3)22,5Dimethylpyrazolo[1,5-a]pyrimidin-7-amine5-\text{Amino-1,3-dimethylpyrazole} \xrightarrow{\text{Vilsmeier reagent}} \text{Pyrazolo[3,4-d]pyrimidine intermediate} \xrightarrow{\text{NH(SiMe}_3\text{)}_2} 2,5-\text{Dimethylpyrazolo[1,5-a]pyrimidin-7-amine}

    Yields: 87–96% .

Table 2: Key Reaction Parameters for Pyrazolo-Pyrimidine Synthesis

ParameterValueYield (%)
SolventDMF91
Temperature60–80°C89
Ammonia SourceNH(SiMe₃)₂96

Piperazine Linker Formation and Attachment

The piperazine bridge is constructed using nucleophilic aromatic substitution (SNAr). Source demonstrates the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with piperazine derivatives :

4Chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine+PiperazineCH3CN4(Piperazin-1-yl)-2-cyclopropyl-6-(trifluoromethyl)pyrimidine4-\text{Chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine} + \text{Piperazine} \xrightarrow{\text{CH}_3\text{CN}} 4-\text{(Piperazin-1-yl)-2-cyclopropyl-6-(trifluoromethyl)pyrimidine}

Yields: 81–85% .

Subsequent coupling with the pyrazolo-pyrimidine substituent employs Buchwald-Hartwig amination:

4(Piperazin-1-yl)pyrimidine+7Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidinePd(dba)2,XantphosTarget Compound4-\text{(Piperazin-1-yl)pyrimidine} + 7-\text{Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine} \xrightarrow{\text{Pd(dba)}_2, \text{Xantphos}} \text{Target Compound}

Yields: 70–78% .

Final Assembly and Optimization

The convergent synthesis approach combines the three fragments under optimized conditions:

Critical Parameters :

  • Solvent : DMF or acetonitrile for SNAr reactions.

  • Catalysts : DABCO for pyrimidine substitutions , Pd catalysts for cross-couplings .

  • Temperature : 80–120°C for cyclizations and substitutions.

Table 3: Overall Yield Comparison

StepDescriptionYield (%)
1Pyrimidine core synthesis72
2Pyrazolo-pyrimidine preparation96
3Piperazine coupling85
4Final assembly78
Total Cumulative yield 44

Q & A

Basic: What are the common synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. Key steps include:

  • Condensation reactions between aminopyrazole derivatives and β-diketones or enaminones to form the fused pyrimidine ring.
  • Piperazine coupling at the C-7 position using Buchwald-Hartwig amination or nucleophilic aromatic substitution, often catalyzed by Pd or Cu complexes.
  • Introduction of the cyclopropyl and trifluoromethyl groups via Suzuki-Miyaura coupling or halogen exchange reactions.
    Optimization of solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loading (e.g., 5 mol% Pd(OAc)₂) is critical for yield improvement .

Basic: What characterization techniques confirm its structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, trifluoromethyl at δ 120–125 ppm in 13C).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 513.2).
  • HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
  • X-ray crystallography (if crystals are obtained) resolves stereochemical ambiguities .

Advanced: How can researchers optimize the piperazine coupling step?

Answer:

  • Catalyst screening: Compare Pd₂(dba)₃ (efficient for electron-deficient aryl halides) vs. CuI (cost-effective but slower).
  • Solvent effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures (80–100°C).
  • Statistical optimization: Use Design of Experiments (DoE) to balance variables like reactant stoichiometry (1:1.2 amine:halide) and reaction time (12–24 hrs).
    Yield improvements from 45% to 78% have been reported with optimized Pd catalysis .

Advanced: How to resolve contradictions in reported biological activities?

Answer:
Conflicting data (e.g., variable IC₅₀ values for kinase inhibition) may arise from:

  • Assay conditions: Differences in ATP concentrations (1 mM vs. 100 µM) or cell lines (HEK293 vs. HeLa).
  • Structural analogs: Subtle substituent changes (e.g., methyl vs. ethyl groups) alter binding affinity.
  • Purity thresholds: Impurities >5% can skew results.
    Methodological resolution:
  • Validate activities using orthogonal assays (e.g., fluorescence polarization and radiometric assays).
  • Conduct structure-activity relationship (SAR) studies to isolate critical functional groups .

Basic: What are typical biological targets for this compound class?

Answer:
Pyrazolo[1,5-a]pyrimidines often target:

  • Kinases: CDK2/cyclin E (IC₅₀ ~50 nM in breast cancer models).
  • G-protein-coupled receptors (GPCRs): Adenosine A₂A receptor antagonism (Ki ~10 nM).
  • DNA intercalation: Topoisomerase II inhibition (observed in leukemia cell lines).
    Assays include Western blotting for kinase inhibition and flow cytometry for apoptosis detection .

Advanced: What strategies improve metabolic stability?

Answer:

  • Substituent engineering: The trifluoromethyl group reduces oxidative metabolism via cytochrome P450 enzymes.
  • Steric shielding: Cyclopropyl groups hinder enzymatic access to labile sites (e.g., esterases).
  • Prodrug approaches: Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability.
    In vivo studies in rodents show a 2.5-fold increase in half-life with these modifications .

Basic: How does the trifluoromethyl group affect properties?

Answer:

  • Lipophilicity: Increases logP by ~1.5 units, enhancing membrane permeability.
  • Electron-withdrawing effects: Stabilizes the pyrimidine ring, reducing susceptibility to nucleophilic attack.
  • Binding interactions: Forms strong van der Waals contacts with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Advanced: What computational methods predict binding modes?

Answer:

  • Molecular docking (AutoDock Vina): Simulates interactions with kinase domains (e.g., CDK2 PDB: 1HCL).
  • Molecular dynamics (MD) simulations (GROMACS): Assesses binding stability over 100 ns trajectories.
  • QSAR models: Correlate substituent electronegativity (Hammett σ constants) with bioactivity.
    Experimental validation via site-directed mutagenesis (e.g., Lys89Ala in CDK2) confirms predicted interactions .

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